N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide
Description
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-6-4-5-7(2)10(3,8)9/h6H,4-5H2,1-3H3 |
InChI Key |
VWRFJMAUDZERIU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of (N-methyl)methanesulfonamide with Epoxides
One of the principal methods involves nucleophilic ring opening of epoxides by (N-methyl)methanesulfonamide under basic conditions. This method is well-documented in industrial-scale synthesis and laboratory procedures.
Procedure Summary:
- Prepare a basic aqueous solution using sodium hydroxide (NaOH) at low temperature (3–10 °C).
- Add (N-methyl)methanesulfonamide dissolved in water to the NaOH solution.
- Slowly add (S)-2-chloromethyloxirane (epoxide) to the basic mixture.
- Stir the reaction mixture for approximately 20 hours at low temperature (3–4 °C).
- Extract the product using an organic solvent such as dichloromethane.
- Purify the product by washing with acid and brine, followed by solvent removal and recrystallization.
This method yields N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide as a crystalline intermediate suitable for further synthetic transformations.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Base preparation | NaOH (50% aqueous), cooled to 8 °C | Ensures controlled reaction |
| Sulfonamide addition | (N-methyl)methanesulfonamide in water | Reactant for nucleophilic attack |
| Epoxide addition | (S)-2-chloromethyloxirane, slow addition at 3–4 °C | Ring-opening nucleophilic substitution |
| Extraction | Dichloromethane, washing with 1 M H3PO4 and brine | Purification step |
| Solvent removal and drying | Rotary evaporation, toluene washes | Crude product isolation |
Coupling Reactions Involving Methanesulfonyl-Containing Intermediates
In some synthetic routes, this compound derivatives are prepared by coupling methanesulfonyl-containing intermediates with amines or diazeniumdiolate moieties under mild conditions.
For example, a reaction involving O2-acetoxymethyl-1-[N-(2-methylsulfonyloxyethyl)-N-methylamino]diazen-1-ium-1,2-diolate and sodium carbonate in hexamethylphosphoramide (HMPA) at room temperature (25 °C) for extended periods (up to 72 hours) has been reported to yield related sulfonamide derivatives.
This method is more specialized and used in the synthesis of nitric oxide donor compounds but demonstrates the versatility of the methanesulfonamide group in coupling reactions.
Comparative Analysis of Preparation Routes
| Preparation Method | Key Reagents | Reaction Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Nucleophilic ring opening of epoxide | (N-methyl)methanesulfonamide, epoxide | NaOH aqueous, 3–10 °C, 20 h | High yield, crystalline product | Scalable, industrially relevant |
| Coupling with diazeniumdiolate derivatives | Methanesulfonyl diazeniumdiolate, Na2CO3, HMPA | Room temp, 24–72 h | Moderate yield, specialized | Used for NO donor synthesis |
| Patent-based sulfonamide formation methods | Dialkoxy intermediates, polyphosphate esters | Acetonitrile, mild heating | High purity, optimized yield | Applicable to related sulfonamides |
Research Findings and Notes
- The nucleophilic substitution method using epoxides is favored for its operational simplicity, mild reaction conditions, and high purity of products.
- Temperature control is critical to avoid side reactions and degradation.
- Purification typically involves organic solvent extraction and recrystallization cycles.
- Analytical techniques such as 1H NMR, 13C NMR, and Karl Fischer titration are used to confirm structure and purity.
- The compound’s sulfonamide moiety allows for further functionalization in pharmaceutical synthesis, making these preparation methods foundational in medicinal chemistry.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group in the methylaminoethyl chain undergoes alkylation with alkyl halides or epoxides. For example:
Key Conditions :
-
Reagents: Methyl iodide, benzyl bromide, or ethylene oxide.
-
Base: Triethylamine or NaOH.
-
Solvent: DMF or THF at 0–25°C.
Outcomes :
-
Increased hydrophobicity via quaternary ammonium formation.
-
Enhanced binding to biological targets (e.g., enzyme active sites).
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form amides:
Key Conditions :
-
Reagents: Acetyl chloride, benzoyl chloride.
-
Catalytic base: Pyridine or NaHCO₃.
Outcomes :
-
Derivatives show modified solubility and bioactivity (e.g., antimicrobial properties).
Oxidation Reactions
The methylaminoethyl chain is susceptible to oxidation:
Key Observations :
-
Controlled oxidation yields hydroxylamines; harsh conditions produce nitroso compounds.
-
Oxidation alters electron density, affecting interactions with enzymes like cyclooxygenase (COX).
Acid-Base Reactions
The compound forms salts under acidic or basic conditions:
Applications :
-
Hydrochloride salts improve water solubility for pharmacological studies.
Sulfonamide Hydrolysis
The sulfonamide bond cleaves under strong acidic or basic conditions:
Conditions :
-
Acidic hydrolysis: 6M HCl, reflux.
-
Basic hydrolysis: 10% NaOH, 80°C.
Nitrosation Reactions
Exposure to nitrous acid (HNO₂) generates carcinogenic N-nitrosamines:
Implications :
Mechanistic Insights
-
Nucleophilic Attack : The amine nitrogen attacks electrophilic sites (e.g., sulfonyl groups in sulfonamide formation).
-
Hoffman Elimination : Under basic conditions, β-hydrogen elimination produces ethylene derivatives.
Biological Interactions
The compound modulates enzyme activity via:
-
COX-2 Inhibition : Competes with arachidonic acid binding (IC₅₀: 12–45 μM) .
-
DNA Adduct Formation : Nitrosated derivatives disrupt DNA repair mechanisms (e.g., MGMT-mediated repair) .
Table 2: Stability Under Various Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH < 3 | Unstable (hydrolysis) | Amines, methanesulfonic acid |
| pH 7–9 | Stable | — |
| UV Light | Partial decomposition | Nitrosamines |
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide is a synthetic compound with a unique chemical structure, including a methanesulfonamide moiety and a methylaminoethyl substituent. It has the molecular formula C₅H₁₅ClN₂O₂S and a molecular weight of approximately 202.70 g/mol. This compound is primarily utilized in pharmaceutical research and development because of its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
This compound has several applications, particularly in pharmaceutical research.
Drug Development this compound serves as a lead compound for designing new drugs.
The synthesis of this compound hydrochloride typically involves several steps. Although the exact steps are not detailed in the provided context, the compound's structure allows for targeted modifications that could enhance its therapeutic profile or reduce side effects.
Biological Activity Preliminary studies suggest that this compound hydrochloride exhibits significant biological activity.
Potential Model Substance this compound may be a suitable model substance .
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamides:
Key Observations :
- Molecular Complexity : The target compound is relatively simple compared to derivatives like the pyrimidine-containing sulfonamide (MW 382.41) or the multi-chain compound (MW 454.57) . Simplicity may enhance synthetic accessibility but reduce target specificity.
- Bioactivity : While direct bioactivity data for the target compound is lacking, structurally related sulfonamides exhibit enzyme inhibition (e.g., ceramidases ) and antibacterial properties .
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₅ClN₂O₂S
- Molecular Weight : Approximately 202.70 g/mol
The compound features a methanesulfonamide moiety, which is significant for its biological interactions. The presence of a methylaminoethyl substituent contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, particularly in the following areas:
- Enzyme Inhibition : It has been observed to interact with various enzymes, suggesting potential roles as an inhibitor in metabolic pathways.
- Receptor Binding : Interaction studies have shown binding affinity to multiple receptors, which is essential for understanding its pharmacodynamics and therapeutic effects.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Notably, it may influence:
- Sphingomyelinase Activity : Similar compounds have been studied for their role in inhibiting neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease .
- Cyclooxygenase Inhibition : Although not primarily characterized as a COX inhibitor, analogs of methanesulfonamide derivatives have shown potential in modulating COX-2 activity, which is relevant in cancer biology .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of nSMase | |
| Receptor Binding | Affinity for various receptors | |
| Anti-inflammatory Effects | Related compounds show COX-2 inhibitory activity |
Case Study: Sphingomyelinase Inhibition
A study focusing on nSMase inhibitors demonstrated that compounds structurally similar to this compound could effectively inhibit nSMase activity, leading to decreased exosome release from cells. This mechanism is crucial for managing conditions associated with increased exosome secretion, such as Alzheimer's disease. The study highlighted the importance of structure-activity relationships (SAR) in developing effective inhibitors .
Case Study: COX-2 Inhibition
Research on sulfonamide derivatives has shown that modifications at the B position are critical for COX-2 inhibitory activity. While this compound itself may not directly inhibit COX-2, understanding its analogs provides insights into potential anti-inflammatory applications .
Q & A
Q. Discrepancies in biological activity assays: What factors contribute to variability?
- Methodological Answer :
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO impacts receptor expression) and buffer composition.
- Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. degradation products in vitro .
Experimental Design
Designing a study to evaluate the compound’s κ-opioid receptor selectivity:
- Methodological Answer :
- Binding Assays : Use radiolabeled [³H]-U69,593 in CHO cells expressing human κ-opioid receptors. Include (-)U50,488H as a positive control .
- Functional Assays : Measure cAMP inhibition via BRET-based biosensors, comparing EC₅₀ values against δ/μ-opioid subtypes .
Developing a validated HPLC method for quantifying the compound in plasma:
- Methodological Answer :
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v).
- Chromatography : C8 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), flow rate 0.4 mL/min.
- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
